1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea
Descripción
Propiedades
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN4O3/c1-19-5-4-6-21(15-19)30-27(33)29-17-24(20-9-10-25-26(16-20)35-18-34-25)32-13-11-31(12-14-32)23-8-3-2-7-22(23)28/h2-10,15-16,24H,11-14,17-18H2,1H3,(H2,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUJVQJJOBZRJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea is a complex organic molecule featuring a benzo[d][1,3]dioxole moiety, which is often associated with various bioactive compounds. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Structural Components:
- Benzo[d][1,3]dioxole: This bicyclic structure enhances bioactivity.
- Piperazine moiety: Contributes to receptor interactions and pharmacological properties.
- Urea linkage: Often involved in biological activity modulation.
Biological Activity Overview
Recent studies have highlighted the biological activities of similar compounds, particularly in the fields of oncology and neuropharmacology. The following sections detail specific areas of biological activity.
Anticancer Activity
Research indicates that compounds with structures similar to 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea exhibit significant anticancer properties. For instance:
- Mechanism of Action: These compounds often induce apoptosis in cancer cells and inhibit cell proliferation. A study reported that derivatives with benzo[d][1,3]dioxole exhibited IC50 values ranging from 7.4 μM to 45.2 μM against various cancer cell lines including MCF and U87 glioblastoma cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MCF Cells | 25.72 ± 3.95 |
| Compound 2 | U87 Cells | 45.2 ± 13.0 |
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological activity:
- Serotonin Receptor Interaction: Compounds with piperazine rings have been shown to interact with serotonin receptors, which may contribute to anxiolytic or antidepressant effects .
Antimicrobial Activity
The structural motifs present in the compound may also confer antimicrobial properties:
- Activity Against Bacterial Strains: Studies have demonstrated that related compounds exhibit significant antibacterial activity against strains such as Escherichia coli and Bacillus subtilis due to hydrophobic interactions .
Case Studies
Several case studies have examined the biological effects of similar compounds:
- Study on Anticancer Properties: A study involving a benzo[d][1,3]dioxole derivative showed significant tumor growth suppression in mice models when administered at specific doses, indicating its potential as an anticancer therapeutic agent .
- Neuropharmacological Assessment: Another study evaluated a piperazine-based compound's effects on anxiety-like behaviors in rodent models, demonstrating reduced anxiety levels comparable to established anxiolytics .
Aplicaciones Científicas De Investigación
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antidepressant Effects : The piperazine moiety is often associated with antidepressant properties, as seen in several marketed drugs. Studies suggest that derivatives of this compound may modulate serotonin and dopamine receptors, potentially offering therapeutic benefits for mood disorders.
- Anticancer Potential : Urea derivatives have been investigated for their anticancer properties. Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines, particularly those resistant to conventional therapies.
- Antimicrobial Activity : Compounds containing benzo[d][1,3]dioxole have shown promise against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Antidepressant Activity
A study conducted on related piperazine derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonergic activity in the central nervous system.
Anticancer Research
In vitro studies using breast cancer cell lines indicated that urea derivatives could induce cell cycle arrest and apoptosis. The findings highlighted the potential of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea as a lead compound for further development in anticancer therapy.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Benzo[d][1,3]dioxol-Containing Analogs
- Compound 6g (): Structure: 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone. Key Features: Lacks the urea group but shares the benzo[d][1,3]dioxol and piperazine motifs.
Piperazine Derivatives
- Example 109 (): Structure: 5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one. Key Features: Incorporates a 4-methylpiperazine group linked to a purine scaffold. The fluorophenyl group may enhance receptor selectivity. Activity: Not explicitly stated but likely targets kinase or GPCR pathways due to purine and piperazine motifs .
Key Comparative Data Table
Structure-Activity Relationship (SAR) Insights
- Piperazine Substituents : The 2-fluorophenyl group in the target compound may confer higher receptor specificity compared to tert-butyl (6g) or methylpiperazine (Example 109) due to enhanced π-π stacking or steric effects .
- Urea vs. Pyrazole/Carbonyl : The urea moiety in the target compound and MK13 could improve solubility and hydrogen-bonding interactions relative to pyrazole or ketone analogs .
- Benzo[d][1,3]dioxol vs. Purine : The benzo[d][1,3]dioxol group (target compound, 6g) is associated with CNS activity, whereas purine derivatives (Example 109) are more common in kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
